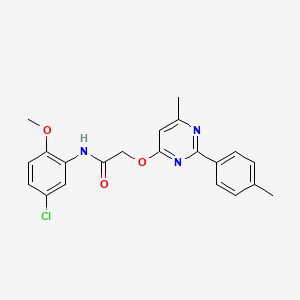![molecular formula C26H22FN3O2 B2517994 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-58-7](/img/structure/B2517994.png)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline" is a derivative of the pyrazolo[4,3-c]quinoline class, which is a group of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may possess unique physical, chemical, and optical properties that could be leveraged for various applications, including as a fluorophore or in light-emitting devices .
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves the formation of the pyrazole and quinoline moieties, which can be achieved through various synthetic routes. For instance, 1-hydroxypyrazolo[4,3-c]quinolines can be prepared from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization and cross-coupling reactions . Additionally, a dehydrogenative [2 + 2 + 1] heteroannulation process using a methyl group as a one-carbon unit has been described for the synthesis of pyrazolo[3,4-c]quinolines, which forms multiple chemical bonds in a single reaction . These methods highlight the complexity and the synthetic versatility of this class of compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinoline derivatives is characterized by the presence of a fused pyrazole and quinoline ring system. Substituents on these rings, such as fluorophenyl and methoxy groups, can significantly influence the electronic distribution and the overall molecular conformation. The presence of a 3-methylphenylmethyl group in the compound of interest suggests potential steric effects that could impact its reactivity and interactions with other molecules .
Chemical Reactions Analysis
Pyrazolo[4,3-c]quinoline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the fluorescence of pyrazolo[3,4-b]quinoline derivatives can be quenched by protonation, which is a reversible process that can be fully recovered, indicating potential applications in sensing technologies . Additionally, unexpected intramolecular cyclization and phosphonylation reactions have been observed in the synthesis of related compounds, leading to the formation of novel tetracyclic ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[4,3-c]quinoline derivatives are influenced by their molecular structure. For instance, the optical absorption properties of these compounds can vary significantly with different substituents, as demonstrated by experimental studies and quantum chemical simulations . Moreover, the synthesis of these compounds can be optimized for high yields and selectivity under green conditions, such as using microwave-assisted protocols in aqueous ethanol, which also highlights their stability and reactivity under various environmental conditions .
Wissenschaftliche Forschungsanwendungen
Photophysical Applications
- Fluorescent Materials : Quinoline derivatives, including pyrazoloquinoline types, are recognized for their efficient fluorescence, making them suitable for biochemistry and medicine, particularly in studying biological systems. Their application extends to DNA fluorophores based on fused aromatic systems, indicating potential use in cellular imaging and diagnostic assays (Aleksanyan & Hambardzumyan, 2013).
- Organic Light-Emitting Devices (OLEDs) : The reversible quenching of fluorescence from pyrazoloquinoline derivatives by protonation suggests applications in light-emitting devices. Their stable fluorescence in various solvents, except in the presence of strong acids, underlines their suitability for OLEDs and similar technologies (Mu et al., 2010).
Medicinal Chemistry
- Antimicrobial and Antiviral Activity : Certain pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial and antiviral activities, suggesting the chemical's potential in developing new therapeutic agents. Research focusing on the synthesis and biological evaluation of these compounds can provide valuable insights into their mechanisms of action and therapeutic applications (Kumara et al., 2016).
Sensing and Detection
- Molecular Sensors : The versatility of the pyrazoloquinoline chromophore as a building block for brightly fluorescent molecular sensors is notable. These compounds can be integrated into fluoroionophores and photoinduced electron-transfer probes, demonstrating their application in metal ion recognition and environmental monitoring (Rurack et al., 2002).
Zukünftige Richtungen
The study on N -heterocycles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUWWIBPCHWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)
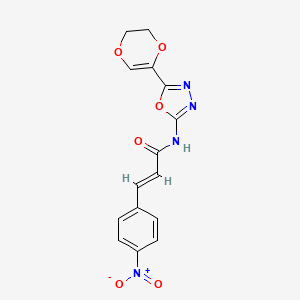
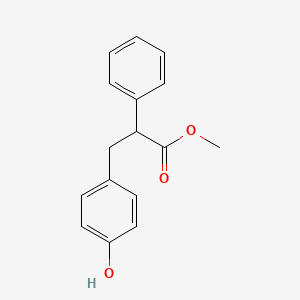

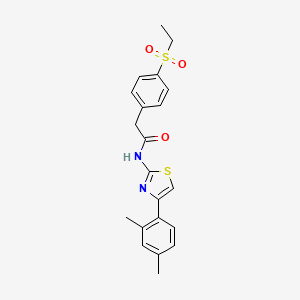
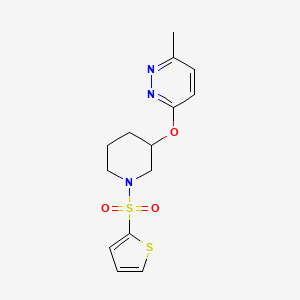

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)
